BR351 precursor, identified by its Chemical Abstracts Service number 960113-85-3, is a significant compound in medicinal chemistry, particularly known for its role as a brain-penetrant matrix metalloproteinase inhibitor. Its molecular formula is and it has a molecular weight of approximately 424.49 g/mol. The compound exhibits inhibitory activity against several matrix metalloproteinases, including matrix metalloproteinase 2, matrix metalloproteinase 8, matrix metalloproteinase 9, and matrix metalloproteinase 13, with half-maximal inhibitory concentration values of 4 nM, 2 nM, 11 nM, and 50 nM respectively .
BR351 is classified as a synthetic organic compound and falls under the category of pharmacological agents specifically targeting matrix metalloproteinases. These enzymes are implicated in various physiological processes and pathological conditions, including cancer metastasis and tissue remodeling. The compound has been explored for potential applications in molecular imaging, particularly using positron emission tomography to visualize activated matrix metalloproteinases in vivo .
The synthesis of BR351 involves several advanced organic chemistry techniques. One prominent method includes the use of photoredox catalysis to facilitate the formation of bicyclic structures that are crucial for the compound's activity. This method allows for high functional group tolerance and yields, making it suitable for late-stage functionalization of complex molecules .
The synthesis typically requires the use of alkyl halides and specific catalysts such as triethylborane or photoredox catalysts like Iridium complexes. The reactions are generally carried out under controlled conditions to ensure optimal yields and minimize side reactions. For example, the reaction conditions can include varying temperatures and solvents to enhance the reactivity of the starting materials .
The molecular structure of BR351 features a complex arrangement that includes a fluorinated aromatic system and a sulfonamide moiety. This structure is essential for its interaction with matrix metalloproteinases. The presence of a fluorine atom enhances its lipophilicity, facilitating better penetration through biological membranes .
BR351 undergoes various chemical reactions typical for organic compounds with multiple functional groups. These include nucleophilic substitutions and radical reactions facilitated by photoredox processes. The ability to modify its structure through these reactions is crucial for developing derivatives with enhanced pharmacological properties .
The reactions are often characterized by their efficiency in forming desired products with minimal byproducts. Techniques such as thin-layer chromatography are employed to monitor reaction progress and purity .
The mechanism of action for BR351 primarily involves its inhibition of matrix metalloproteinases. By binding to the active sites of these enzymes, BR351 prevents their catalytic activity, thereby inhibiting processes such as extracellular matrix degradation which is critical in cancer progression and inflammatory diseases .
Studies have shown that BR351 effectively reduces the activity of matrix metalloproteinases in vitro and demonstrates potential efficacy in vivo through imaging studies that track enzyme activity in real-time .
BR351 is described as having properties typical of organic compounds with aromatic structures:
The chemical properties include:
BR351 has significant applications in scientific research:
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2